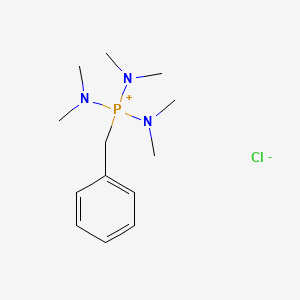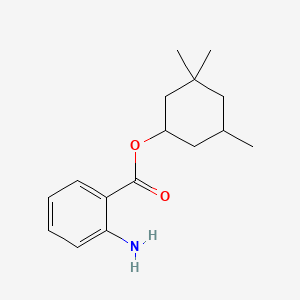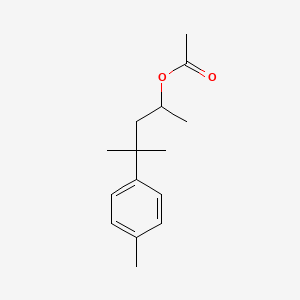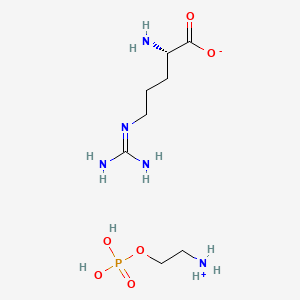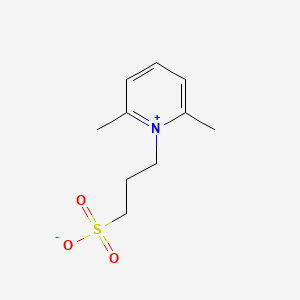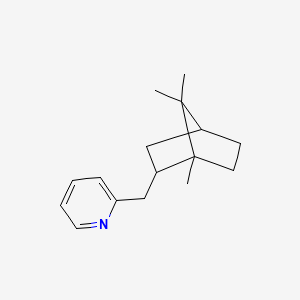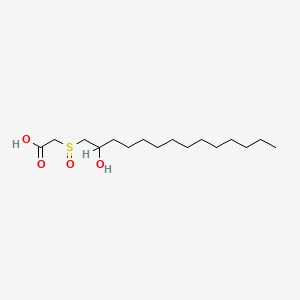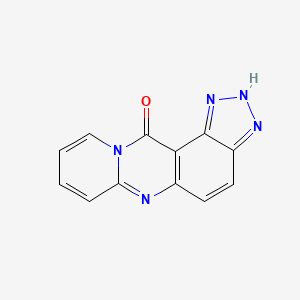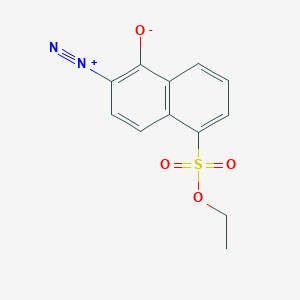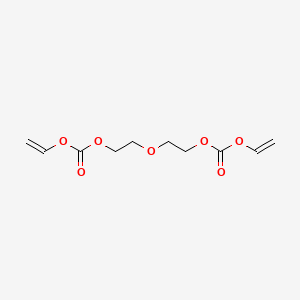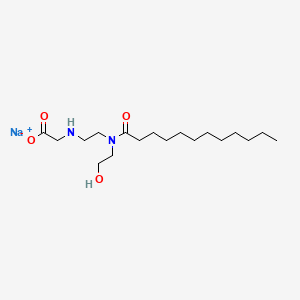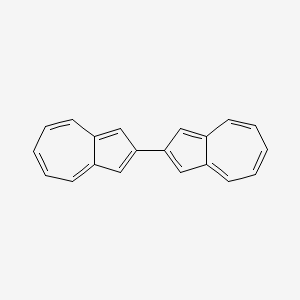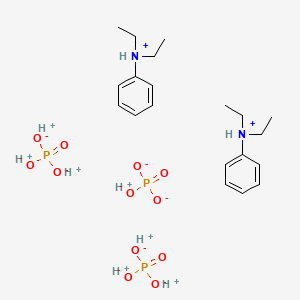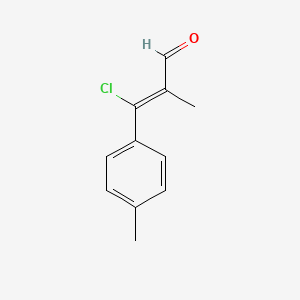
3-Chloro-3-(4-methylphenyl)methacrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-(4-methylphenyl)methacrylaldehyde is an organic compound with the molecular formula C11H11ClO It is characterized by the presence of a chloro group, a methylphenyl group, and an aldehyde group attached to a methacrylate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde typically involves the reaction of 4-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and purification to ensure the desired purity and yield of the compound.
化学反应分析
Types of Reactions
3-Chloro-3-(4-methylphenyl)methacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-3-(4-methylphenyl)methacrylic acid.
Reduction: 3-Chloro-3-(4-methylphenyl)methacrylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-3-(4-methylphenyl)methacrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-methyl-3-(4-methylphenyl)propenal
- 2-Propenal, 3-chloro-2-methyl-3-(4-methylphenyl)
Uniqueness
3-Chloro-3-(4-methylphenyl)methacrylaldehyde is unique due to the combination of its chloro, methylphenyl, and aldehyde groups, which confer distinct reactivity and potential applications compared to similar compounds. Its specific structure allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
属性
CAS 编号 |
71209-67-1 |
|---|---|
分子式 |
C11H11ClO |
分子量 |
194.66 g/mol |
IUPAC 名称 |
(Z)-3-chloro-2-methyl-3-(4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H11ClO/c1-8-3-5-10(6-4-8)11(12)9(2)7-13/h3-7H,1-2H3/b11-9- |
InChI 键 |
MLERDVFIFKHLCJ-LUAWRHEFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C(\C)/C=O)/Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(=C(C)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


